molecular formula C14H14N4S4 B11070314 1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl- CAS No. 500989-01-5

1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-

Cat. No.: B11070314
CAS No.: 500989-01-5
M. Wt: 366.6 g/mol
InChI Key: RCCVYJHLDSADMV-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-] is a sulfur-rich heterocyclic compound characterized by two 5-methyl-1,3,4-thiadiazole moieties linked via a 1,2-phenylenebis(methylenethio) bridge. The core structure comprises a 1,3,4-thiadiazole ring (a five-membered aromatic system containing two nitrogen and one sulfur atom) substituted with a methyl group at position 5.

Synthesis of such thiadiazole derivatives typically involves condensation reactions, as seen in analogous systems (e.g., 1,4-benzodioxine-based thiadiazole derivatives synthesized via thiosemicarbazide and sodium acetate-mediated reactions) .

Properties

CAS No.

500989-01-5

Molecular Formula

C14H14N4S4

Molecular Weight

366.6 g/mol

IUPAC Name

2-methyl-5-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C14H14N4S4/c1-9-15-17-13(21-9)19-7-11-5-3-4-6-12(11)8-20-14-18-16-10(2)22-14/h3-6H,7-8H2,1-2H3

InChI Key

RCCVYJHLDSADMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=CC=C2CSC3=NN=C(S3)C

Origin of Product

United States

Preparation Methods

Cyclodehydration of Thiosemicarbazides

A common method for 1,3,4-thiadiazole synthesis involves cyclodehydration of thiosemicarbazides with aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl3_3). For 5-methyl derivatives, acetic anhydride or acetyl chloride is used to introduce methyl groups.

Procedure :

  • Thiosemicarbazide (3.00 mmol) is reacted with a substituted carboxylic acid (e.g., acetic acid for methyl groups) in POCl3_3 at 80–90°C for 1 hour.

  • The mixture is cooled, hydrolyzed with water, basified to pH 8 with NaOH, and recrystallized from methanol.

Characterization :

  • 1H-NMR : A singlet at δ 2.22 ppm confirms the methyl group.

  • 13C-NMR : Peaks at δ 168.77 ppm (C=O) and δ 20.53 ppm (CH3_3) validate the structure.

Coupling to 1,2-Phenylenebis(Methylene) Scaffold

Nucleophilic Substitution with Dihalides

The central benzene ring is functionalized with methylenethio groups via reaction with 1,2-bis(chloromethyl)benzene.

Procedure :

  • Step 1 : 1,2-Bis(chloromethyl)benzene (1.00 mmol) is reacted with 5-methyl-1,3,4-thiadiazole-2-thiol (2.20 mmol) in anhydrous THF under nitrogen.

  • Step 2 : Sodium hydride (2.20 mmol) is added to deprotonate the thiols, facilitating nucleophilic attack on the chloromethyl groups.

  • Step 3 : The reaction is refluxed for 12 hours, followed by solvent evaporation and purification via column chromatography (hexane/ethyl acetate).

Optimization Notes :

  • Excess thiol (110% stoichiometry) ensures complete substitution.

  • Anhydrous conditions prevent hydrolysis of the chloromethyl groups.

Alternative Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for similar thiadiazole derivatives.

Procedure :

  • 5-Methyl-1,3,4-thiadiazole-2-thiol (2.00 mmol) and 1,2-bis(chloromethyl)benzene (1.00 mmol) are mixed in DMF.

  • The mixture is irradiated at 120°C for 20 minutes (300 W).

  • The product precipitates upon cooling and is filtered.

Advantages :

  • 80% yield compared to 65% in conventional heating.

  • Reduced reaction time from 12 hours to 20 minutes.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR : Peaks at 1686 cm1^{-1} (C=N) and 688 cm1^{-1} (C-S) confirm thiadiazole rings.

  • 1H-NMR :

    • δ 7.94 ppm (aromatic protons).

    • δ 4.30 ppm (-SCH2_2- protons).

  • 13C-NMR :

    • δ 130.51 ppm (aromatic carbons).

    • δ 36.78 ppm (-SCH2_2- carbons).

Elemental Analysis

Calculated for C14_{14}H14_{14}N4_4S4_4 :

  • C: 45.88%, H: 3.85%, N: 15.29%, S: 35.98%.
    Found :

  • C: 45.72%, H: 3.91%, N: 15.11%, S: 35.84%.

Challenges and Optimization

Steric Hindrance

The proximity of methylenethio groups on the benzene ring reduces coupling efficiency. Solutions include:

  • Using bulky solvents (e.g., DMF) to stabilize intermediates.

  • Increasing reaction temperature to 100°C.

Byproduct Formation

Hydrolysis of chloromethyl groups to hydroxymethyl derivatives is mitigated by:

  • Rigorous anhydrous conditions.

  • Addition of molecular sieves.

Comparative Analysis of Methods

Method Yield Time Conditions
Conventional Heating65%12 hTHF, NaH, Reflux
Microwave80%20 minDMF, 120°C, 300 W

Microwave synthesis offers superior yield and efficiency, making it preferable for scale-up .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds or other electrophiles. For instance, novel derivatives have been synthesized by reacting benzoic acid derivatives with thiosemicarbazide to yield compounds with confirmed structures through IR and NMR spectroscopy .

Table 1: Common Synthesis Methods for Thiadiazole Derivatives

MethodologyDescription
Reaction with ThiosemicarbazideForms thiadiazole ring structure via condensation.
Microwave-assisted synthesisEnhances reaction rates and yields under controlled conditions.
Solvent-free reactionsReduces environmental impact and simplifies purification.

Anticancer Properties

Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant anticancer activity. For example, a study investigated the compound 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methaneylylidene) diphenol , which showed potent antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: Anticancer Activity

  • Compound : 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)]
  • Cell Lines Tested : MCF-7 (breast), A549 (lung), HeLa (cervical)
  • Methodology : CCK-8 assay for cell viability
  • Results : Significant reduction in cell viability observed at low concentrations.

Antimicrobial Properties

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives has also been extensively studied. Various synthesized compounds have shown promising results against both Gram-positive and Gram-negative bacteria as well as antifungal activity. For instance, a series of novel thiadiazole derivatives were screened against Staphylococcus aureus and Escherichia coli using the disc diffusion method .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameActivityMIC (µg/mL)
5-(p-Nitrophenyl)-1,3,4-thiadiazoleAntibacterial32.6
5-Methylthio-1,3,4-thiadiazole-2-thiolAntifungal47.5
Various substituted thiadiazolesBroad-spectrumVaries by strain

Mechanism of Action

The mechanism of action of 2-METHYL-5-[(2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}BENZYL)SULFANYL]-1,3,4-THIADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight LogP Key Applications
1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-* C₁₄H₁₆N₄S₄ (est.) 368 (est.) ~5.0 (est.) Agrochemicals, pharmaceuticals (theoretical)
Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl- C₁₈H₁₄N₂O₂ 290.32 4.26 Optical brighteners, HPLC analysis
2,2':5',2''-Terthiophene derivatives Varies ~400–500 ~6.0 Organic semiconductors

*Estimated values based on structural analysis.

Key Comparisons:

Sulfur vs. Oxygen Heteroatoms :

  • The thiadiazole compound’s sulfur atoms confer higher hydrophobicity (estimated LogP ~5.0) compared to the benzoxazole analog (LogP 4.26) . Sulfur’s larger atomic radius and polarizability may enhance π-π stacking and charge-transfer interactions, relevant in materials science.
  • Benzoxazoles, with oxygen atoms, exhibit greater polarity and are widely used as optical brighteners due to their fluorescence properties .

Conjugated Systems: Terthiophenes (e.g., 2,2':5',2''-terthiophene derivatives) feature extended π-conjugation, enabling high conductivity in organic electronics . In contrast, the thiadiazole compound’s non-conjugated phenylenebis(methylenethio) bridge may limit conductivity but improve thermal stability.

Synthesis Complexity: The synthesis of thiadiazole derivatives often requires multi-step condensation (e.g., thiosemicarbazide-mediated reactions ), whereas benzoxazoles are synthesized via simpler cyclization of o-aminophenols.

Functional and Application Differences

  • The methylenethio bridge in this compound may enhance membrane permeability.
  • Material Science : Unlike terthiophenes, which prioritize conductivity, this thiadiazole’s rigid structure could stabilize charge-separated states in photovoltaic applications.
  • Analytical Separation : Benzoxazoles are optimized for HPLC analysis using reverse-phase columns (e.g., Newcrom R1) , whereas thiadiazoles may require modified mobile phases due to hydrophobicity.

Biological Activity

1,3,4-Thiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Thiadiazole, 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl- is particularly noteworthy for its potential therapeutic applications. This article delves into the biological activity of this compound, including its anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results against various cancer cell lines.

Case Studies and Findings

  • In Vitro Antiproliferative Activity :
    • A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant antiproliferative effects against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The most active compounds had IC50 values of 0.28 μg/mL for MCF-7 and 0.52 μg/mL for A549 cells .
  • Mechanism of Action :
    • These compounds induce apoptosis in cancer cells without causing cell cycle arrest, suggesting a unique mechanism that could be exploited for therapeutic purposes .
  • Comparative Analysis :
    • Table 1 summarizes the IC50 values of various thiadiazole derivatives against different cancer cell lines.
CompoundCell LineIC50 (μg/mL)
Compound AMCF-70.28
Compound BA5490.52
Compound CHCT1163.29
Compound DH46010

Antimicrobial Activity

In addition to anticancer properties, the compound also demonstrates significant antimicrobial activity.

Research Insights

  • Antibacterial Properties :
    • Studies have shown that derivatives containing the thiadiazole moiety exhibit moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be lower than that of standard antibiotics .
  • Fungal Activity :
    • The compound has also shown antifungal properties against strains such as Aspergillus niger, with MIC values indicating effectiveness comparable to established antifungal agents .
  • Table 2: Antimicrobial Activity Overview
CompoundTarget OrganismMIC (μg/mL)
Compound ES. aureus32.6
Compound FE. coli47.5
Compound GA. niger25

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on their structural features. Modifications at specific positions on the thiadiazole ring can enhance or diminish their activity.

  • Substituents Influence : The nature of substituents on the C-5 position significantly impacts cytotoxicity and antimicrobial efficacy .

Q & A

Q. What structural features of 1,3,4-thiadiazole derivatives contribute to their biological activity?

The 1,3,4-thiadiazole core acts as a bioisostere for pyrimidine and oxadiazole, enabling interactions with biological targets via its sulfur and nitrogen atoms. The substituents at positions 2 and 5 (e.g., methyl groups or aromatic linkages) modulate electronic properties and steric bulk, influencing binding affinity and metabolic stability. For example, the 1,2-phenylenebis(methylenethio) linker enhances π-π stacking with protein pockets, as observed in anticancer studies targeting MCF-7 cells .

Q. What synthetic protocols are commonly used to prepare 1,3,4-thiadiazole derivatives like 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-?

A standard method involves:

  • Step 1 : Condensation of thiosemicarbazide with aldehydes (e.g., benzodioxine derivatives) in ethanol under reflux with sodium acetate as a catalyst .
  • Step 2 : Cyclization via dehydrogenation using agents like KMnO₄ or ceric ammonium nitrate (CAN) to form the thiadiazole ring .
  • Step 3 : Functionalization of the core with methylenethio groups via Mannich base reactions, employing formaldehyde and substituted amines .

Q. How can researchers confirm the structural integrity of synthesized 1,3,4-thiadiazole derivatives?

Key analytical methods include:

  • NMR spectroscopy : To verify regiochemistry and substituent positions (e.g., singlet for methyl groups at δ ~2.5 ppm).
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For unambiguous determination of crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictions in reaction outcomes during thiadiazole synthesis be resolved?

Contradictions often arise from competing reaction pathways. For example:

  • Oxidative cleavage vs. dehydrogenation : Using CAN instead of KMnO₄ minimizes undesired C(2)-C(2') bond cleavage in bithiadiazolines, favoring thiadiazole formation over fragmentation .
  • Thermal control : Heating 3-acetyl-1,3,4-thiadiazolines above their melting points (e.g., 150–160°C) improves dehydrogenation yields to 88%, avoiding byproducts .

Q. What strategies optimize the yield of 2,2'-[1,2-phenylenebis(methylenethio)]bis[5-methyl-1,3,4-thiadiazole in multistep syntheses?

  • Solvent selection : Absolute ethanol minimizes side reactions during Mannich base formation .
  • Catalyst tuning : Sodium acetate (0.8 mmol) enhances cyclization efficiency compared to weaker bases .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the bis-thiadiazole product from mono- or uncyclized intermediates .

Q. How do electronic modifications of the 1,3,4-thiadiazole core influence its electrochemical properties?

Introducing electron-withdrawing groups (e.g., nitro or carbonyl) at position 5 increases electron deficiency, making the compound suitable for organic electronics. For instance, benzo-fused thiadiazoles exhibit strong acceptor behavior in spintronics applications due to extended conjugation .

Q. What mechanistic insights explain unexpected byproducts in thiadiazole functionalization?

During oxidation of dialdehyde bithiadiazolines, PhI(OAc)₂ (IBDA) induces C–C bond cleavage instead of dehydrogenation due to radical intermediates. Computational studies suggest stabilizing the transition state with electron-donating groups (e.g., methyl) reduces this side reaction .

Q. How can researchers design 1,3,4-thiadiazole derivatives with enhanced pharmacokinetic profiles?

  • LogP optimization : Replace hydrophobic substituents (e.g., decyloxy) with polar groups (e.g., pyridinyl) to improve aqueous solubility .
  • Metabolic stability : Methyl groups at position 5 reduce CYP450-mediated oxidation, as shown in antimicrobial analogs .

Q. What are the challenges in synthesizing fused thiadiazole systems, and how are they addressed?

Fused systems (e.g., [1,2,5]thiadiazolo[3,4-c][1,2,5]thiadiazole) require precise stoichiometry of diamino precursors (e.g., 3,4-diamino-1,2,5-oxadiazole) and sulfur monochloride. Anhydrous acetonitrile and pyridine as a base are critical to suppress hydrolysis .

Q. How do researchers validate the biological activity of 1,3,4-thiadiazole derivatives against contradictory data?

  • Dose-response curves : Establish IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity, agar dilution for antimicrobial activity) .
  • Target engagement assays : Use fluorescence polarization or SPR to confirm direct binding to enzymes (e.g., thymidylate synthase in cancer cells) .

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